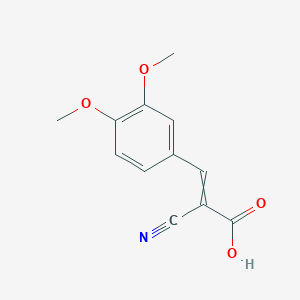

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Description

BenchChem offers high-quality 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACYVMZKYRYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346902 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86213-20-9 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Methodology: 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid

Executive Summary

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (CAS: 37630-52-7), often referred to as

While its structural analog

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |

| Common Synonyms | |

| CAS Number | 37630-52-7 |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| SMILES | COc1ccc(C=C(C#N)C(=O)O)cc1OC |

| InChI Key | DMACYVMZKYRYSL-WEVVVXLNSA-N |

Structural Logic

The molecule features a "push-pull" electronic system:

-

Donor Domain: The 3,4-dimethoxybenzene (veratrole) moiety acts as an electron donor (

-excessive). -

Acceptor Domain: The

-cyanoacrylic acid moiety acts as a strong electron acceptor (

Physicochemical Profile

Solid-State Properties

-

Appearance: Yellow to orange crystalline powder. The color intensity arises from the extended conjugation and intramolecular charge transfer (ICT).

-

Melting Point: 204 – 208 °C (Decomposition often observed near melt).

-

Note: Purity significantly impacts MP; crude samples often melt broadly at 190–200 °C.

-

-

Crystalline Habit: Typically forms needles or prisms when recrystallized from ethanol/water mixtures.

Solution Properties

-

Solubility:

-

High: DMSO, DMF, Pyridine (Dipolar aprotic solvents disrupt intermolecular H-bonding).

-

Moderate: Ethanol, Methanol, Acetone (Temperature dependent).

-

Low/Insoluble: Water, Hexane, Diethyl Ether.

-

-

Acidity (pKa): Estimated 2.5 – 3.0 .

-

Mechanistic Insight: The

-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the carboxylate anion significantly more than in unsubstituted cinnamic acid (pKa ~4.44), despite the electron-donating effect of the methoxy groups.

-

-

LogP (Hydrophobicity): ~1.5 – 1.8. The compound is moderately lipophilic, adhering to Lipinski’s Rule of 5 for drug-likeness.

Spectral Characteristics[1][2][4][7][8]

-

UV-Vis Absorption:

nm (in EtOH).-

Relevance: This absorption band overlaps well with Nitrogen lasers (337 nm) and Nd:YAG (355 nm), validating its potential as a MALDI matrix.

-

-

IR Spectroscopy (Diagnostic Peaks):

- stretch: ~2210–2220 cm⁻¹ (Sharp, weak).

- stretch (acid): ~1680–1710 cm⁻¹.

- stretch: ~1600–1620 cm⁻¹.

Validated Synthetic Protocol: Knoevenagel Condensation

The most robust route to 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation of veratraldehyde with cyanoacetic acid.[2]

Reaction Scheme

Figure 1: Mechanistic pathway of the Knoevenagel condensation yielding the target cinnamic acid derivative.

Detailed Methodology

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 16.6 g (100 mmol)

-

Cyanoacetic acid: 9.35 g (110 mmol, 1.1 eq)

-

Ammonium Acetate: 1.54 g (20 mmol, 0.2 eq)

-

Solvent: Toluene (100 mL) or Ethanol (100 mL)

Protocol (Toluene/Dean-Stark Method - Preferred for Yield):

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Veratraldehyde, Cyanoacetic acid, Ammonium Acetate, and Toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water evolved during the condensation will collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 2–4 hours). The solution will turn bright yellow/orange.

-

Isolation:

-

Cool the reaction mixture to room temperature. The product often precipitates directly from toluene upon cooling.

-

If no precipitate forms, remove toluene under reduced pressure (Rotavap).

-

-

Purification:

-

Wash the crude solid with cold water (to remove ammonium acetate) and cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (or Acetic Acid). Allow to cool slowly to 4°C. Filter the crystals and dry in a vacuum oven at 50°C.

-

Yield Expectation: 85% – 95%.

Purification & Characterization Workflow

To ensure the compound meets "Drug Development" grade standards (>98% purity), follow this decision logic.

Figure 2: Purification logic ensuring removal of starting materials and catalytic byproducts.

Analytical Validation Standards

-

H-NMR (DMSO-

- 13.0-13.5 (br s, 1H, -COOH)

- 8.20 (s, 1H, vinylic -CH=C) — Diagnostic Singlet

- 7.75 (d, 1H, Ar-H)

- 7.60 (dd, 1H, Ar-H)

- 7.15 (d, 1H, Ar-H)

-

3.85 (s, 3H, -OCH

-

3.80 (s, 3H, -OCH

-

HPLC Purity: >98% (C18 Column, ACN:Water + 0.1% TFA gradient).

Biological & Pharmaceutical Relevance[3][4][9]

Metabolic Stability & Drug-Likeness

The presence of the

Applications

-

MCT1 Inhibition: Analogous to CHCA, this compound acts as an inhibitor of Monocarboxylate Transporter 1 (MCT1), blocking pyruvate transport in mitochondria.[3] This mechanism is relevant for metabolic modulators in oncology.

-

MALDI Matrix: The compound serves as a matrix for the ionization of peptides and small proteins. Its dimethoxy substitution shifts the absorption maximum, potentially offering "softer" ionization for labile analytes compared to CHCA.

-

Synthetic Intermediate: It is a precursor for the synthesis of coumarins and quinolones via cyclization, and for reducing to the corresponding saturated amino acids (phenylalanine derivatives).

References

-

PubChem. (2025).[4][5] 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Link directs to related cinnamic acid record for structural verification).

-

Beavis, R. C., & Chait, B. T. (1992).

-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156–158. Retrieved from [Link][6] -

Halestrap, A. P. (1975).[3] The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[3] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Alpha-cyano-3,4-dimethoxycinnamic acid | 37630-52-7 | Benchchem [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid | C23H18N2O3 | CID 71623055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

molecular structure and formula of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Executive Summary

This technical guide profiles 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (also known as

Part 1: Molecular Architecture & Physicochemical Properties

CDMCA is a cinnamic acid derivative characterized by a conjugated electron system that facilitates UV energy absorption—a prerequisite for MALDI applications. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring alters the electron density compared to its hydroxylated cousins, affecting both its proton donor capabilities and its crystal lattice formation.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| CAS Registry | 40276-11-7 (Acid form) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Acetonitrile (ACN), Methanol. Sparingly soluble in water. |

| Melting Point | >210°C (Decomposition typically observed) |

| pKa (Calc.) | ~2.5 - 3.0 (Carboxylic acid proton) |

Structural Logic

-

Chromophore (Conjugated System): The phenyl ring conjugated with the

-unsaturated nitrile/acid tail absorbs strongly at standard laser wavelengths (337 nm -

Proton Source: The carboxylic acid moiety (

) serves as the proton donor for analyte ionization ( -

Electron Withdrawing Group: The

-cyano group increases the acidity of the carboxylic proton and stabilizes the radical anion formed during the laser ablation plume.

Part 2: Synthetic Pathway & Optimization

The synthesis of CDMCA is a classic application of the Knoevenagel Condensation , a nucleophilic addition followed by dehydration.[1] This protocol is preferred over Perkin condensation due to milder conditions and higher yields.

Reaction Mechanism

The reaction involves the condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) with Cyanoacetic acid in the presence of a weak base catalyst (Piperidine or Ammonium Acetate).

Chemical Equation:

Visualization: Synthetic Workflow

The following diagram outlines the critical path for high-purity synthesis suitable for MALDI applications.

Caption: Step-by-step Knoevenagel condensation workflow for CDMCA synthesis.

Detailed Experimental Protocol

Safety: Cyanoacetic acid and piperidine are toxic. Work in a fume hood.

-

Reagent Prep: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde and 11 mmol of cyanoacetic acid in 20 mL of Ethanol (EtOH).

-

Catalysis: Add catalytic piperidine (approx. 5-10 drops or 0.5 mmol).

-

Reflux: Heat the solution to reflux (approx. 80°C) for 3 hours. The solution will darken (yellow/orange) as the conjugated product forms.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place in an ice bath.

-

The product should precipitate. If not, reduce solvent volume under vacuum or acidify slightly with 1M HCl to ensure the carboxylic acid is protonated (not the piperidinium salt).

-

-

Purification: Filter the solid. Recrystallize from hot ethanol or an Ethanol/Water mix to remove unreacted aldehyde.

-

Validation: Check purity via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or NMR.[2][3][4]

Part 3: Functional Application – MALDI Mass Spectrometry

CDMCA is distinct from CHCA because it significantly reduces "matrix cluster" noise in the low-mass region (

Mechanism of Action

In MALDI, the matrix must isolate analyte molecules within its crystal lattice. Upon laser irradiation, the matrix absorbs the energy, undergoes phase transition (ablation), and ionizes the analyte via proton transfer.

Why CDMCA?

-

Cleaner Spectra: Unlike CHCA, which forms intense cluster ions (

, -

Lipid Affinity: The methoxy groups increase lipophilicity compared to hydroxylated matrices, improving co-crystallization with hydrophobic lipids.

Visualization: MALDI Ionization Pathway

Caption: Energy transfer mechanism from laser irradiation to analyte detection in MALDI-MS.[5]

Validated Matrix Protocol (Lipidomics)

-

Matrix Solution: Dissolve CDMCA at 10 mg/mL in 50:50 Acetonitrile:Water (with 0.1% TFA). Note: If solubility is poor, increase ACN content to 70%.

-

Sample Prep: Mix lipid extract 1:1 with Matrix Solution.

-

Deposition: Spot 1 µL onto the MALDI target plate. Allow to air dry (Dried Droplet Method).

-

Laser Settings: Use slightly higher laser fluence than CHCA due to the different absorption cross-section.

Part 4: Analytical Characterization

To validate the synthesis of CDMCA, compare experimental data against these standard values.

NMR Spectroscopy Data

The diagnostic peak for Knoevenagel products is the olefinic proton singlet, which is deshielded by the cyano and carboxylic acid groups.

| Nucleus | Shift ( | Multiplicity | Assignment |

| H-1 (Olefin) | 8.15 - 8.25 | Singlet (1H) | |

| Aromatic | 7.80 - 7.90 | Doublet | Phenyl H-2, H-6 |

| Aromatic | 7.00 - 7.10 | Doublet | Phenyl H-5 |

| Methoxy | 3.80 - 3.90 | Singlet (6H) | |

| Acid Proton | 12.0 - 13.0 | Broad Singlet |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for the free acid.

-

m/z: 232.06

References

-

Chen, R., et al. (2019). "3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI." Analytical Chemistry.

-

BenchChem. (2025).[6] "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation" (General Knoevenagel Protocols).[6]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 70534, 2-Cyano-3-phenylprop-2-enoic acid (Analog Structure Reference)." PubChem.

-

Organic Syntheses. (2012). "Oxone-Mediated Synthesis of Benzimidazoles... Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester." (Precursor Chemistry).[7]

-

NIST Chemistry WebBook. "2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester."

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | C12H12N2O2 | CID 367933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of solubility, outlines robust experimental methodologies, and offers insights into data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable oral bioavailability, hindering the development of promising drug candidates. 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, presents a chemical structure with features that suggest a nuanced solubility profile. Understanding its solubility in a range of organic solvents is a pivotal first step in formulation development, enabling the rational design of dosage forms with optimal drug delivery characteristics.[1]

The structural similarity of the target compound to cinnamic acid provides a foundational understanding of its expected solubility. Cinnamic acid is known to be slightly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, ether, and acetone.[2][3][4] This suggests that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid will likely exhibit favorable solubility in a variety of organic media. However, the presence of the cyano and dimethoxyphenyl groups will modulate this behavior, making empirical determination of its solubility profile essential.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, with its aromatic ring, carboxylic acid group, and cyano group, allows for a range of interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Polarity: The presence of the carboxylic acid and cyano groups introduces polarity to the molecule, suggesting potential solubility in polar organic solvents.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents like alcohols.

-

Aromatic System: The dimethoxyphenyl ring contributes to the non-polar character of the molecule, suggesting solubility in less polar solvents through π-π stacking and other non-polar interactions.

Based on these features, it is anticipated that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

The Shake-Flask Method: A Protocol

This protocol outlines the steps for determining the solubility of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in a selection of organic solvents.

Materials and Equipment:

-

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.[7]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.[5]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6][7]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in the diluted samples.

-

Calculate the solubility of the compound in each solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Ethyl Acetate | 4.4 | 25.8 |

| Acetone | 5.1 | 55.2 |

| Ethanol | 5.2 | 42.0 |

| Methanol | 6.6 | 35.5 |

| Acetonitrile | 5.8 | 18.3 |

Interpretation of Results:

The hypothetical data in Table 1 would suggest that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid exhibits poor solubility in non-polar solvents like hexane and moderate solubility in aromatic, less polar solvents like toluene. The solubility is significantly higher in polar aprotic solvents such as ethyl acetate and acetone, and in polar protic solvents like ethanol and methanol. This trend aligns with the predicted behavior based on the compound's chemical structure. The high solubility in acetone could be attributed to strong dipole-dipole interactions, while the good solubility in alcohols is likely due to hydrogen bonding with the carboxylic acid group.

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound, and it is crucial to control these variables during experimental determination.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2] It is therefore essential to maintain a constant and recorded temperature throughout the experiment.

-

pH: For ionizable compounds like 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, solubility is highly pH-dependent.[2] In aqueous solutions, the carboxylic acid group will be deprotonated at higher pH values, leading to increased solubility of the resulting carboxylate salt. While this guide focuses on organic solvents, the acidic nature of the compound is an important consideration.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different free energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.

Logical Relationship of Influencing Factors

Caption: Factors influencing the solubility profile of an API.

Conclusion

Determining the solubility profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in a range of organic solvents is a fundamental and indispensable step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this undertaking, from the theoretical underpinnings of solubility to a detailed, practical protocol for its experimental determination. By following a robust and well-controlled methodology, researchers can generate high-quality, reliable solubility data. This data will be instrumental in guiding formulation strategies, enabling the development of a safe and effective drug product. The principles and techniques outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel chemical entities.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Cinnamic acid. Solubility of Things.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Cinnamic acid | 621-82-9. ChemicalBook.

- Annex 4.

- Cinnamic acid. Wikipedia.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

Methodological & Application

Knoevenagel condensation synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Abstract & Application Scope

This technical guide details the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (also known as

The protocol utilizes a base-catalyzed Knoevenagel condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and cyanoacetic acid. Unlike the synthesis of cyanoacrylates (esters), this protocol targets the free carboxylic acid, necessitating specific pH control during workup to prevent decarboxylation and ensure efficient precipitation.

Reaction Mechanism & Pathway

The reaction proceeds via the deprotonation of the active methylene group in cyanoacetic acid, followed by nucleophilic attack on the aldehyde.[1] The resulting aldol intermediate undergoes rapid dehydration to form the

Figure 1: Mechanistic Pathway (Catalytic Cycle)

Caption: Figure 1.[2] Step-wise mechanistic flow of the base-catalyzed Knoevenagel condensation targeting the

Experimental Protocols

Two methods are provided. Method A is the industry-standard solvent-based approach yielding high purity. Method B is a "Green Chemistry" variant suitable for rapid screening or avoiding toxic amines.

Method A: Standard Ethanol-Piperidine Protocol (Recommended)

This method offers the highest reproducibility and crystalline purity.

Reagents:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 16.6 g (100 mmol)

-

Cyanoacetic acid: 9.35 g (110 mmol) [1.1 eq excess]

-

Piperidine: 0.5 mL (Catalytic)

-

Ethanol (95% or absolute): 100 mL

-

Hydrochloric Acid (1M): For acidification

Step-by-Step Workflow:

-

Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.6 g of veratraldehyde and 9.35 g of cyanoacetic acid in 100 mL of Ethanol.

-

Catalysis: Add 0.5 mL of Piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the piperidinium salt intermediate.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (~78°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot (

) should disappear.

-

-

Precipitation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

The product exists as a piperidinium salt in solution. You must acidify to isolate the acid.

-

Pour the reaction mixture into 300 mL of ice-cold water containing 10 mL of concentrated HCl (or excess 1M HCl).

-

A heavy yellow/white precipitate will form immediately.

-

-

Isolation: Stir the suspension for 30 minutes to ensure complete protonation. Filter the solid using a Buchner funnel.

-

Purification:

-

Wash the filter cake with cold water (

mL) to remove residual piperidine hydrochloride. -

Recrystallization: Recrystallize from hot Ethanol/Water (80:20). Dissolve at boiling, filter hot if necessary, and cool slowly to 4°C.

-

Method B: Ammonium Acetate Mediated (Green/Mild)

Useful for substrates sensitive to strong bases.

-

Mix: Combine Veratraldehyde (10 mmol), Cyanoacetic acid (10 mmol), and Ammonium Acetate (12 mmol) in 20 mL of Ethanol.

-

Reflux: Reflux for 4 hours. Ammonium acetate acts as a dual acid-base buffer catalyst.

-

Workup: Pour into ice water. Acidification is usually not required as ammonium salts are less stable, but adding dilute HCl ensures full yield.

-

Yield: Typically 85-90%.

Process Control & Data

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 eq Cyanoacetic Acid | Slight excess drives the equilibrium to completion; excess acid is water-soluble and easily removed. |

| Temperature | 75–80°C (Reflux) | Sufficient to overcome activation energy but low enough to prevent decarboxylation of the cyanoacetic acid. |

| pH (Workup) | pH < 2 | The product is a carboxylic acid ( |

Experimental Workflow Diagram

Caption: Figure 2.[2] Operational workflow for Method A, highlighting the critical acidification step.

Characterization & Validation

The synthesized compound must be validated against the following physicochemical standards.

| Property | Value / Range | Notes |

| Appearance | Pale yellow crystalline powder | Color intensity may vary with crystal size. |

| Melting Point | 201 – 204 °C | Sharp melting point indicates high purity [1]. |

| IR Spectrum | Distinct nitrile stretch is diagnostic. | |

| ¹H NMR (DMSO- | The vinyl proton at ~8.15 ppm is a singlet, confirming the trisubstituted alkene structure [2]. | |

| Solubility | Soluble: DMSO, DMF, Hot EtOHInsoluble: Water, Hexane |

Troubleshooting Guide:

-

Problem: Product oils out instead of crystallizing.

-

Cause: Impurities or ethanol concentration too high during cooling.

-

Fix: Reheat to dissolve, add more water (up to 30%), and scratch the glass to induce nucleation.

-

-

Problem: Low Yield.

-

Cause: Insufficient acidification.

-

Fix: Check pH of the filtrate. If pH > 3, add more HCl and filter again.

-

References

-

Yadav, J. S., et al. (2004).[3] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. European Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 367933, 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid via Recrystallization

Introduction: The Rationale for Recrystallization in the Purification of a Cinnamic Acid Derivative

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-cyanoacetic acid, can result in a crude product containing unreacted starting materials, by-products, and colored impurities.[1][2][3] For downstream applications, particularly in drug development, achieving high purity is paramount.

Recrystallization is a powerful and economical purification technique for crystalline solids. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[6]

The molecular structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, featuring a polar carboxylic acid and a cyano group, alongside a moderately polar dimethoxyphenyl moiety, suggests that a range of polar organic solvents and their mixtures with water are promising candidates for effective recrystallization. This guide provides a comprehensive framework for the selection of an appropriate solvent system and detailed protocols for the purification of this target compound.

Solvent System Selection: A Data-Driven and Theoretical Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" provides a foundational guide.[7] Given the presence of hydrogen bond donors (carboxylic acid) and acceptors (cyano, methoxy groups), polar solvents are expected to be effective.

A literature precedent for a structurally similar compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, reports successful recrystallization from a mixture of acetonitrile and chloroform with the addition of acetic acid.[8] This suggests that mixed solvent systems, which allow for fine-tuning of polarity, can be highly effective.

The following table summarizes potential solvents for screening, categorized by their polarity and rationale for their inclusion.

| Solvent/System | Type | Boiling Point (°C) | Rationale for Screening |

| Ethanol | Polar Protic | 78 | Good general-purpose solvent for moderately polar organic compounds.[9] Often used for cinnamic acid derivatives.[8] |

| Isopropanol | Polar Protic | 82 | Similar to ethanol but with a slightly higher boiling point. |

| Acetic Acid | Polar Protic | 118 | Can suppress the ionization of the carboxylic acid, potentially aiding crystal formation. |

| Water | Polar Protic | 100 | The target compound is expected to have low solubility in cold water but potentially higher solubility in hot water, making it a good "anti-solvent" in mixed systems.[6][10] |

| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that can be effective for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | 82 | A polar aprotic solvent that has been shown to be effective for a close structural analog.[8] |

| Ethanol/Water | Mixed | Variable | A widely used and highly effective mixed solvent system for polar organic molecules. The ratio can be adjusted to achieve optimal solubility characteristics. |

| Ethyl Acetate/Hexane | Mixed | Variable | A common mixed solvent system where hexane acts as an anti-solvent for less polar impurities. |

| Acetonitrile/Chloroform/Acetic Acid | Mixed | Variable | A specific system reported for a closely related compound, serving as an excellent starting point for optimization.[8] |

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Recrystallization

This protocol outlines a systematic approach to identify the ideal single or mixed solvent system for the purification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.

Materials:

-

Crude 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

-

A selection of test solvents (from the table above)

-

Test tubes (10 x 75 mm)

-

Sand bath or heating block

-

Glass stirring rods

-

Ice-water bath

Procedure:

-

Place approximately 20-30 mg of the crude compound into several labeled test tubes.

-

Solubility in Cold Solvent: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or vortex the mixture. Observe if the compound dissolves readily.

-

Interpretation: If the compound dissolves completely in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent.[7]

-

-

Solubility in Hot Solvent: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a sand bath or heating block to the boiling point of the solvent. Add the solvent dropwise while stirring until the solid just dissolves.

-

Interpretation: An ideal solvent will dissolve the compound in a reasonable volume of hot solvent. If a very large volume of solvent is required, its utility may be limited due to low recovery yields.

-

-

Crystallization Upon Cooling: Once a saturated hot solution is obtained, allow the test tube to cool slowly to room temperature.

-

Observation: Look for the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals.[6]

-

-

Inducing Crystallization (if necessary): If no crystals form after cooling to room temperature, try to induce crystallization by:

-

Scratching the inside of the test tube with a glass rod at the air-solvent interface.

-

Adding a "seed crystal" of the pure compound (if available).

-

-

Cooling in an Ice Bath: Once crystal formation is observed at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

-

Evaluating the Outcome: Assess the quantity and quality of the crystals formed. The optimal solvent will provide a high yield of well-formed crystals with a noticeable improvement in color (if the crude product was colored).

Visualization of the Solvent Selection Workflow

Caption: Workflow for systematic solvent screening.

Protocol 2: Full-Scale Recrystallization Using an Aqueous Ethanol System

This protocol provides a detailed procedure for recrystallization, using aqueous ethanol as an example of a commonly effective solvent system for polar organic compounds.

Materials:

-

Crude 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (e.g., 5.0 g)

-

Ethanol (reagent grade)

-

Deionized water

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude compound (5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 40-50 mL) and begin heating the mixture on a hot plate with stirring. Add hot deionized water dropwise to the boiling ethanol solution until the solid just dissolves. The goal is to create a saturated solution at the boiling point. Avoid adding a large excess of solvent.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the solution to boiling for 5-10 minutes.

-

Hot Gravity Filtration: To remove insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization.

-

Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Heat the receiving flask on the hot plate to ensure the solvent vapors keep the funnel warm.

-

Pour the hot solution through the filter paper in portions.

-

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio used for recrystallization) to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the General Recrystallization Protocol

Caption: General workflow for recrystallization.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |

| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is too impure.- The solution cooled too rapidly. | - Reheat the solution and add more of the "good" solvent to lower the saturation point. Allow for slower cooling.- Consider purification by another method (e.g., column chromatography) before recrystallization. |

| Premature Crystallization During Hot Filtration | - The solution cooled in the funnel. | - Use a stemless funnel.- Keep the receiving flask heated on the hot plate.- Filter the solution in small, quick portions. |

| Low Recovery Yield | - The compound has significant solubility in the cold solvent.- Insufficient cooling time in the ice bath.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly chilled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.- The mother liquor can be concentrated to obtain a second crop of crystals, which should be checked for purity. |

References

- National Center for Biotechnology Information. (n.d.). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. PubChem.

- University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Chemistry and Biochemistry. Retrieved from a university chemistry department website.

- Chem-Impex. (n.d.). Veratraldehyde.

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). Crystal Growth & Design.

- Selleck Chemicals. (n.d.). Veratraldehyde (3,4-Dimethoxybenzaldehyde).

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from a university chemistry department website.

- University of Massachusetts. (n.d.). Chem 267. Recrystallization - Part 2. Department of Chemistry. Retrieved from a university chemistry department website.

- Ataman Kimya. (n.d.). Veratraldehyde.

- Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S.

-

Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

- University of Calgary. (n.d.). Recrystallisation. Department of Chemistry. Retrieved from a university chemistry department website.

- University of California, Berkeley. (n.d.). Recrystallization and Crystallization. College of Chemistry. Retrieved from a university chemistry department website.

-

Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.

- University of California, Davis. (n.d.). Recrystallization.pdf. Department of Chemistry. Retrieved from a university chemistry department website.

- ChemSpider. (n.d.). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. Royal Society of Chemistry.

- Muralidhar, L., & Girija, C. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 539-543.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1).

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).

- Sigma-Aldrich. (n.d.). 2-cyano-3-(3-hydroxy-4-methoxy-phenyl)-acrylic acid.

- BLDpharm. (n.d.). (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid. Retrieved from a pharmaceutical ingredient supplier website.

- Supplementary Information. (2023). Journal of the Mexican Chemical Society, 67(1).

-

ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

Application Note: Synthesis of Veratraldehyde and Cyanoacetic Acid Condensation Products

Abstract & Strategic Significance

The condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with cyanoacetic acid via the Knoevenagel reaction yields (E)-3-(3,4-dimethoxyphenyl)-2-cyanoacrylic acid . This compound represents a critical pharmacophore in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the AG-class inhibitors (e.g., AG490) used to study signal transduction pathways.

Beyond medicinal chemistry, this acrylic acid derivative serves as a matrix for MALDI-TOF mass spectrometry and an intermediate for functionalized cinnamonitrile UV absorbers. This guide provides two validated protocols: a traditional high-yield solvent-based method and a sustainable "green chemistry" alternative, ensuring adaptability to both R&D and process-scale environments.

Mechanistic Insight & Stereoselectivity

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2] The choice of catalyst and solvent significantly influences the reaction rate and purity.

The Catalytic Cycle

The reaction is initiated by the deprotonation of the active methylene group in cyanoacetic acid. The resulting enolate attacks the carbonyl carbon of veratraldehyde. A subsequent dehydration step (E1cB mechanism) yields the

Stereochemical Note: The (E)-isomer is the thermodynamic product. The steric bulk of the aromatic ring and the cyano group forces the phenyl ring and the carboxylic acid group to be trans to each other (anti-periplanar) in the transition state to minimize steric strain.

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation favoring the (E)-isomer.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Piperidine/Ethanol)

Application: Ideal for initial compound library generation where yield and purity are paramount. Scale: 10 mmol (scalable to >100 mmol).

Reagents

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.66 g (10 mmol)

-

Cyanoacetic acid: 0.94 g (11 mmol, 1.1 equiv)

-

Ethanol (Absolute): 20 mL

-

Piperidine: 5 drops (approx. 0.1 mL)

-

Optional: Glacial acetic acid (for recrystallization)

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add veratraldehyde and cyanoacetic acid to the ethanol. Stir at room temperature until dissolved.

-

Catalysis: Add piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial condensation.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane:Ethyl Acetate). The aldehyde spot (

) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid upon cooling.

-

Optimization: If no precipitate forms, reduce volume by 50% on a rotary evaporator and chill in an ice bath for 30 minutes.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove unreacted acid and catalyst.

-

Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile.[3]

Protocol B: Green Chemistry Synthesis (Aqueous/Ammonium Acetate)

Application: Sustainable synthesis avoiding toxic amines and volatile organic solvents (VOCs). Scale: 10 mmol.

Reagents

-

Veratraldehyde: 1.66 g (10 mmol)

-

Cyanoacetic acid: 0.94 g (11 mmol)

-

Ammonium Acetate (

): 0.15 g (20 mol%) -

Water: 15 mL

Step-by-Step Methodology

-

Mixing: In a 50 mL flask, combine veratraldehyde, cyanoacetic acid, ammonium acetate, and water.

-

Reaction: Heat the heterogeneous mixture to 90°C with vigorous stirring. The solids will melt and form an emulsion.

-

Duration: React for 1–2 hours . The product typically precipitates directly from the hot aqueous solution as the reaction proceeds.

-

Work-up: Cool to room temperature. Filter the solid precipitate.[3]

-

Washing: Wash extensively with water to remove the ammonium salt.

-

Drying: Dry in a vacuum oven at 50°C.

-

Note: This method frequently yields high purity (>95%) without recrystallization.[4]

-

Characterization & Data Analysis

The following data corresponds to the purified (E)-3-(3,4-dimethoxyphenyl)-2-cyanoacrylic acid .

| Parameter | Observed Value | Notes |

| Appearance | Bright yellow crystalline solid | Color intensity varies with crystal size. |

| Melting Point | 228–230 °C | Sharp range indicates high purity. |

| Yield (Protocol A) | 85 – 92% | Standard laboratory yield. |

| Yield (Protocol B) | 80 – 88% | Slightly lower due to aqueous solubility losses. |

| IR ( | 2215 (CN), 1680 (C=O), 1590 (C=C) | Distinct nitrile stretch at ~2215 is diagnostic. |

| Singlet confirms trisubstituted alkene. | ||

| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water and hexane. |

- 13.5 (br s, 1H, -COOH)

- 8.15 (s, 1H, -CH=C-) – Chemical shift > 8.0 ppm supports the E-isomer geometry due to deshielding by the cyano group.

- 7.75 (d, 1H, Ar-H)

- 7.65 (dd, 1H, Ar-H)

- 7.10 (d, 1H, Ar-H)

- 3.85 (s, 3H, -OCH3)[5]

- 3.80 (s, 3H, -OCH3)

Troubleshooting & Optimization (Expertise)

Issue 1: Decarboxylation (Formation of Nitrile)

-

Symptom:[2][4][6] Product MP is too low (< 100°C) and IR shows no C=O stretch.

-

Cause: Excessive heating (>120°C) or use of pyridine as a solvent (Doebner conditions) can trigger decarboxylation.

-

Solution: Maintain temperature < 90°C. Use catalytic piperidine, not solvent-quantity pyridine.

Issue 2: Oil Formation

-

Symptom:[2][4][6] Product separates as a sticky oil rather than a solid.

-

Cause: Impurities or solvent traces preventing crystal lattice formation.

-

Solution: Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly to 4°C. Scratch the glass side of the flask to induce nucleation.

Issue 3: Low Yield in Green Protocol

-

Cause: Poor mass transfer in the aqueous phase.

-

Solution: Increase stirring speed (RPM > 600) or add a phase transfer catalyst (e.g., TEBA) at 1 mol%, though this compromises the "green" aspect slightly.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

-

Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.

-

Jaskolla, T. W., et al. (2008).[7] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[7] Proceedings of the National Academy of Sciences, 105(34), 12200-12205.[7] [7]

-

Mokhtary, M. (2019).[8] Green synthesis of α-cyanocinnamic acid derivatives using ammonium acetate in water. OICC Press.

-

BenchChem. (2025).[1] Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, a valuable intermediate in pharmaceutical research. The protocol is centered around the Knoevenagel condensation, a robust and efficient carbon-carbon bond-forming reaction.[1][2][3] We present a detailed, step-by-step methodology optimized for safety, yield, and purity at a laboratory scale-up level. This guide explains the causal chemistry behind the protocol, outlines critical process parameters, and includes procedures for purification, quality control, and safety management.

Principles of the Synthesis and Scale-Up Strategy

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is most effectively achieved via the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to a carbonyl group (3,4-dimethoxybenzaldehyde), followed by a dehydration reaction to yield the α,β-unsaturated product.[1]

1.1. The Knoevenagel Condensation Mechanism

The reaction is typically catalyzed by a weak base, such as piperidine.[4][5] The base deprotonates the α-carbon of cyanoacetic acid, which is made acidic by the two adjacent electron-withdrawing groups (nitrile and carboxylic acid). This creates a resonance-stabilized enolate ion, a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. A subsequent dehydration step, often facilitated by heat, eliminates a water molecule to form the stable conjugated double bond of the final product.

1.2. Rationale for Reagent and Solvent Selection

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): The starting aromatic aldehyde. The electron-donating methoxy groups on the phenyl ring make the carbonyl carbon slightly less electrophilic, but the reaction proceeds efficiently under the chosen conditions.

-

Cyanoacetic Acid: The active methylene compound. Its high reactivity allows the reaction to proceed under mild basic conditions, minimizing self-condensation of the aldehyde, which can be an issue when using stronger bases.[1][6]

-

Piperidine: A widely used weak base catalyst for this condensation.[5][7] It is effective in generating the required enolate without causing unwanted side reactions.

-

Ethanol (Solvent): While classic Knoevenagel reactions often use pyridine[4][7], ethanol is selected for this scale-up protocol due to its lower toxicity, favorable environmental profile, and ease of removal during workup. It provides excellent solubility for the reactants at reflux temperature.

Experimental Protocol: Scalable Synthesis

This protocol is designed for a target yield of approximately 100-120 grams. All operations must be conducted in a well-ventilated chemical fume hood.

2.1. Equipment

-

2 L three-neck round-bottom flask (or jacketed glass reactor)

-

Mechanical overhead stirrer with a PTFE paddle

-

Reflux condenser with coolant circulation

-

Heating mantle with temperature controller (or circulating bath for jacketed reactor)

-

Dropping funnel (500 mL)

-

Large Büchner funnel and vacuum flask (2 L)

-

Glassware for recrystallization (2 L Erlenmeyer flask)

2.2. Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |

| 3,4-Dimethoxybenzaldehyde | 166.17 | 100.0 g | 0.602 | ≥99% |

| Cyanoacetic Acid | 85.06 | 53.8 g | 0.632 | ≥99% |

| Piperidine | 85.15 | 10.3 g (12.0 mL) | 0.121 | ≥99% |

| Ethanol (200 proof) | 46.07 | 750 mL | - | Anhydrous |

| Hydrochloric Acid (37%) | 36.46 | ~100 mL | - | Reagent Grade |

| Deionized Water | 18.02 | As needed | - | - |

2.3. Synthesis Workflow

2.4. Step-by-Step Procedure

-

Reactor Setup: Assemble the 2 L reactor with the mechanical stirrer, reflux condenser, and a thermocouple for temperature monitoring.

-

Charging Reactants: To the reactor, add 3,4-dimethoxybenzaldehyde (100.0 g), cyanoacetic acid (53.8 g), and ethanol (750 mL).

-

Heating: Begin stirring the mixture and heat it to a gentle reflux (approx. 78-80°C). A clear, homogeneous solution should form.

-

Catalyst Addition: Once refluxing, add piperidine (12.0 mL) dropwise over 15-20 minutes using the dropping funnel. An increase in the reflux rate may be observed due to the exothermic nature of the reaction initiation.

-

Reaction: Maintain the mixture at reflux with continuous stirring for 3-4 hours. The solution will typically turn yellow to orange.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed. (Eluent: 7:3 Hexane:Ethyl Acetate).

-

Quenching & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (4 L), prepare a mixture of crushed ice (1 kg) and concentrated HCl (100 mL).

-

Isolation: Vigorously stir the ice/HCl mixture and slowly pour the reaction mixture into it. A bright yellow solid will precipitate immediately. The acidic quench protonates the carboxylate, ensuring the product is in its insoluble acid form.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any residual salts and acids. Continue pulling a vacuum until the solid is as dry as possible.

Purification via Recrystallization

Recrystallization is critical for achieving high purity, removing unreacted starting materials and side products.

3.1. Solvent Selection

Ethanol is an effective solvent for recrystallizing the product. The addition of water as an anti-solvent may be required to maximize yield.

| Solvent System | Rationale |

| Ethanol | Good solubility at high temperature, poor solubility at low temperature. |

| Ethanol/Water | Can be used to induce crystallization if the product is too soluble in pure ethanol. |

| Acetic Acid | An alternative, but more difficult to remove completely. |

3.2. Recrystallization Protocol

-

Dissolution: Transfer the crude, dried solid to a 2 L Erlenmeyer flask. Add approximately 800-1000 mL of ethanol.

-

Heating: Heat the mixture on a hot plate with stirring until it reaches a boil and all the solid has dissolved. If some impurities remain undissolved, a hot filtration step may be necessary.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is essential for the formation of large, pure crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize product precipitation.

-

Final Filtration: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 50 mL).

-

Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield of the purified product is 110-125 g (80-90%).

Quality Control and Characterization

Analytical testing is required to confirm the identity, structure, and purity of the final product.

| Analysis | Purpose | Expected Result |

| Melting Point | Assess purity | Sharp melting point around 210-214°C |

| ¹H NMR | Structural confirmation | Consistent with published spectra for the target compound |

| FTIR | Functional group identification | Peaks for C≡N (nitrile), C=O (acid), O-H (acid), C=C (alkene), C-O (ether) |

| Mass Spec (ESI-) | Molecular weight confirmation | [M-H]⁻ ion at m/z ≈ 232.06 |

Reference Spectroscopic Data:

-

FTIR (KBr, cm⁻¹): ~3400-2500 (broad, O-H stretch), 2220 (C≡N stretch), 1715 (C=O stretch), 1600 (C=C stretch), 1270 (C-O stretch).[8]

-

¹H NMR (400 MHz, DMSO-d₆), δ (ppm): ~13.5 (s, 1H, COOH), 8.15 (s, 1H, vinylic CH), 7.7-7.5 (m, 2H, Ar-H), 7.15 (d, 1H, Ar-H), 3.85 (s, 6H, 2x OCH₃).

Safety and Waste Management

5.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Cyanoacetic Acid: Corrosive. Causes severe skin burns and eye damage.[9] Handle only in a fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[10][11][12]

-

3,4-Dimethoxybenzaldehyde: May cause skin and eye irritation.

-

Hydrochloric Acid: Corrosive. Causes severe burns.

Mandatory PPE:

-

Chemical splash goggles and a face shield.

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

-

Flame-retardant lab coat.

-

Ensure an eyewash station and safety shower are immediately accessible.[11][13]

5.2. Waste Disposal

-

Organic Waste: The ethanolic mother liquor from recrystallization and any organic washes should be collected in a designated halogen-free organic waste container.

-

Aqueous Waste: The acidic aqueous filtrate from the initial precipitation should be neutralized with a base (e.g., sodium bicarbonate) before disposal in the aqueous waste stream.

-

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10]

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

-

ARKAT USA, Inc. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. [Link]

-

Atlantis Press. Synthesis of Cinnamic Acid Derivatives. [Link]

-

PubChem. 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of cinnamic acid. [Link]

-

SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]

-

Loba Chemie. PIPERIDINE AR - Safety Data Sheet. [Link]

-

IOSR Journal. Route of Knoevenagel Reaction from Conventional method to Greener methods. [Link]

-

ResearchGate. Synthesis and modification of new olenane type 2-cyano-3,4-seco-5-alkynylderivative. [Link]

-

Supplementary Information. General procedure for synthesis of Cyano acrylate derivatives. [Link]

- Google Patents.

-

National Institutes of Health (NIH). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. [Link]

-

PubChem. 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid. [Link]

-

MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of (4S)‐4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. [Link]

-

MDPI. Alternative Extraction and Downstream Purification Processes for Anthocyanins. [Link]

-

ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. scielo.br [scielo.br]

- 7. atlantis-press.com [atlantis-press.com]

- 8. jmcs.org.mx [jmcs.org.mx]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. lobachemie.com [lobachemie.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid

Welcome to the technical support center for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this important chemical transformation.

Introduction

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetic acid, typically catalyzed by a weak base. The resulting α,β-unsaturated product is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules.

This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, troubleshooting for common issues, and a discussion of key reaction parameters to help you optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid proceeds via the Knoevenagel condensation mechanism.[2] The reaction is typically initiated by a weak base, such as piperidine, which deprotonates the α-carbon of cyanoacetic acid to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[3]

Q2: What are the most common catalysts for this reaction, and how do I choose one?

A2: Weak bases are the catalysts of choice for the Knoevenagel condensation to avoid self-condensation of the aldehyde.[1] Commonly used catalysts include:

-

Piperidine: A highly effective and widely used catalyst for this reaction.[4]

-

Pyrrolidine: Can be more efficient than piperidine in some cases, potentially leading to higher conversions with smaller amounts of catalyst.[5]

-

Potassium Hydroxide (KOH): An effective inorganic base catalyst.[6]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that can be used in catalytic amounts.[7]

-

Ammonium salts: Greener alternatives to traditional amine bases.

The optimal catalyst can depend on your specific reaction conditions and desired outcome. Piperidine is a good starting point for its reliability. For a more "green" approach, consider ammonium salts or other organocatalysts.

Q3: Can I use a strong base like sodium hydroxide?

A3: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide in high concentrations. Strong bases can promote the self-condensation of 3,4-dimethoxybenzaldehyde, a competing side reaction that will lower the yield of your desired product.[1]

Q4: What is the Doebner modification, and is it relevant to this synthesis?

A4: The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent, often with a catalytic amount of piperidine, and an active methylene compound that contains a carboxylic acid group, such as cyanoacetic acid.[2][8] A key feature of this modification is that the condensation is often followed by decarboxylation.[2] Therefore, when reacting 3,4-dimethoxybenzaldehyde with cyanoacetic acid under Doebner conditions, you may observe the formation of 3,4-dimethoxycinnamonitrile as a byproduct or even the main product.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem in organic synthesis. Here’s a systematic approach to troubleshooting this issue:

| Potential Cause | Explanation & Solution |

| Inactive Catalyst | The weak base catalyst, especially amines like piperidine, can degrade over time. Solution: Use a fresh bottle of the catalyst. If you suspect your catalyst is old, consider purifying it before use. |

| Purity of Starting Materials | Impurities in 3,4-dimethoxybenzaldehyde or cyanoacetic acid can inhibit the reaction. Solution: Ensure your starting materials are of high purity. If necessary, purify the aldehyde by recrystallization or distillation. |

| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under your current conditions. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or gently heating the mixture. |

| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Solution: While ethanol is commonly used, you can screen other solvents such as methanol, isopropanol, or even a mixture of ethanol and water.[4] |

| Presence of Water | While some protocols use aqueous conditions, excess water can sometimes hinder the reaction, especially the dehydration step. Solution: If you are not intentionally running the reaction in water, ensure your glassware is dry and use anhydrous solvents. |

Issue 2: Formation of a Colored Impurity

Q: My final product has a yellow or brownish tint that is difficult to remove. What is causing this and how can I purify my product?

A: The formation of colored impurities is a frequent observation in Knoevenagel condensations involving aromatic aldehydes.

| Potential Cause | Explanation & Solution |

| Side Reactions | Aldehyde self-condensation or other side reactions can produce polymeric or colored byproducts. The electron-donating methoxy groups on the aromatic ring can make the aldehyde more susceptible to oxidation and other side reactions. |

| Purification Strategy | Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system is crucial. Good single solvents to try are ethanol, methanol, or isopropanol. You may also explore solvent pairs like ethanol/water or ethyl acetate/hexanes. Washing: Before recrystallization, washing the crude product with a dilute acid solution can help remove any residual basic catalyst. A subsequent wash with a dilute sodium bisulfite solution can sometimes help to remove unreacted aldehyde. Finally, washing with cold solvent can remove some of the more soluble impurities. |

Issue 3: Product is an Oil or Fails to Crystallize

Q: My product is an oil and will not solidify, or it is difficult to recrystallize. What should I do?

A: Oiling out or difficulty with crystallization can be frustrating. Here are some techniques to try:

| Potential Cause | Explanation & Solution |

| Residual Solvent | Even small amounts of solvent can prevent a product from solidifying. Solution: Ensure your product is thoroughly dried under vacuum. |

| Impurities | Impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization. Solution: Try to purify the oil using column chromatography on silica gel. Once a purer fraction is obtained, attempt crystallization again. |

| Crystallization Technique | Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth. Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization. Solvent Choice: The choice of solvent for recrystallization is critical. If your product is too soluble, it will not crystallize. If it is not soluble enough, you will have poor recovery. Experiment with different solvents and solvent pairs. |

Experimental Protocols

Representative Protocol for the Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid

This protocol provides a general method for the piperidine-catalyzed synthesis of the target compound.

Materials:

-

3,4-dimethoxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

-

Slowly add 1 M hydrochloric acid to the reaction mixture until it is acidic (pH ~2-3). This will protonate the carboxylate and precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-